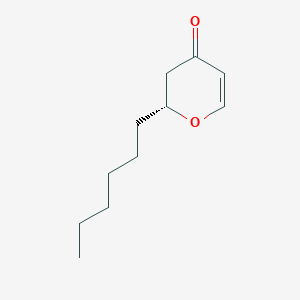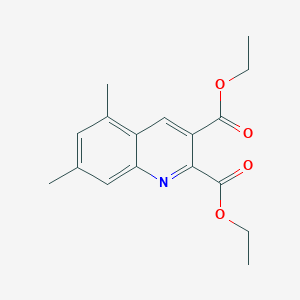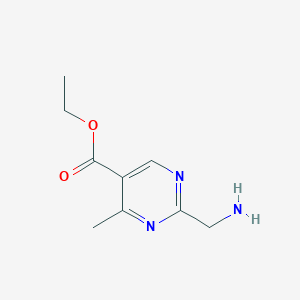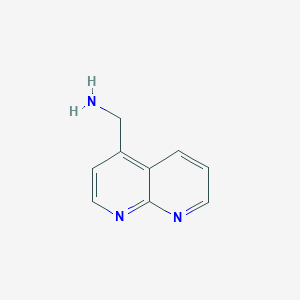
(2R,3S)-6-(Benzyloxy)-2,3-hexanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-6-(Benzyloxy)-2,3-hexanediol is a chiral diol compound characterized by the presence of benzyloxy groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-6-(Benzyloxy)-2,3-hexanediol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of benzyloxy protecting groups, which are introduced through benzylation reactions. The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: (2R,3S)-6-(Benzyloxy)-2,3-hexanediol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction of benzyloxy groups to hydroxyl groups using hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where benzyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst or LiAlH4.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can regenerate the original diol or produce other alcohol derivatives.
Aplicaciones Científicas De Investigación
(2R,3S)-6-(Benzyloxy)-2,3-hexanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-6-(Benzyloxy)-2,3-hexanediol involves its interaction with various molecular targets depending on the context of its use. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the products formed. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, stabilizing transition states and intermediates during chemical reactions.
Comparación Con Compuestos Similares
- (2R,3S,4R,6R)-3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(dodecyloxy)oxane
- Benzyl (2R,3S,3aS,6aS)-3-(benzyloxy)-2-methoxy-hexahydro-2H-furo[3,2-b]pyran
Comparison: Compared to similar compounds, (2R,3S)-6-(Benzyloxy)-2,3-hexanediol is unique due to its specific stereochemistry and the presence of benzyloxy groups. These features make it particularly useful in asymmetric synthesis and as a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
909294-15-1 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
(2R,3S)-6-phenylmethoxyhexane-2,3-diol |
InChI |
InChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13+/m1/s1 |
Clave InChI |
DFVIWPLFSQHCHX-YPMHNXCESA-N |
SMILES isomérico |
C[C@H]([C@H](CCCOCC1=CC=CC=C1)O)O |
SMILES canónico |
CC(C(CCCOCC1=CC=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-1,7-Diazaspiro[4.6]undecan-6-one](/img/structure/B12624368.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)
![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)


![Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate](/img/structure/B12624394.png)
![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)


![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)

![5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12624425.png)
